molecular formula C26H32N2O2 B554613 Diethylamine (S)-2-(tritylamino)propanoate CAS No. 80514-65-4

Diethylamine (S)-2-(tritylamino)propanoate

Cat. No. B554613
CAS RN: 80514-65-4
M. Wt: 404.5 g/mol
InChI Key: PWGPLCPGMCXDCL-LMOVPXPDSA-N
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Description

Diethylamine is a secondary amine which belongs to the class of dialkylamines . It’s used in a variety of applications including the manufacturing of DEET (an active ingredient in most insect repellent products), rubber accelerator, and pharmaceuticals . The trityl group (triphenylmethyl) is a common protecting group in organic chemistry, often used in the protection of alcohols.


Synthesis Analysis

Diethylamine can be synthesized from ethanol and ammonia under elevated temperature and pressure . The trityl group can be introduced through various methods, one of which is the reaction of an alcohol with triphenylmethyl chloride.


Chemical Reactions Analysis

Amines, including diethylamine, act as nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides .


Physical And Chemical Properties Analysis

Diethylamine is a colorless liquid with an ammonia-like odor . It’s miscible with water, alcohol, ether, chloroform, and carbon tetrachloride .

Scientific Research Applications

Pharmacological Research on Lysergic Acid Diethylamide (LSD)

Lysergic acid diethylamide (LSD), a compound with a structure that includes diethylamine, has been extensively studied for its psychoactive effects. Initially synthesized in 1938, LSD was explored during the 1950s and 1960s for psychiatric research, including "experimental psychosis" and psychotherapeutic procedures. Recent interest in LSD has focused on its potential for elucidating neural mechanisms of consciousness and experimental treatments for conditions like cluster headaches and terminal illness anxiety (Passie et al., 2008).

Environmental Impact of Amines

A review on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies as new significant sources of environmental amines. This review underscores the importance of understanding the environmental presence and impacts of amines, which could relate to the broader category of compounds including diethylamine derivatives (Poste et al., 2014).

Novel Drug Formulations

Recent advancements in pharmaceutical formulations have explored the use of oleogels as bases for topical applications, including those containing active ingredients like diclofenac diethylamine. The oleogel base offers benefits such as stability, simplicity in manufacturing, and efficacy, which could be relevant for developing formulations with specific compounds like "Diethylamine (S)-2-(tritylamino)propanoate" (Balasubramanian et al., 2012).

Safety And Hazards

Diethylamine can cause severe skin burns and eye damage . It’s also used to cook lysergic acid diethylamide (LSD) and is strictly watched by Drug Enforcement Administration (DEA) .

properties

IUPAC Name

N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPLCPGMCXDCL-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558446
Record name N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylamine (S)-2-(tritylamino)propanoate

CAS RN

80514-65-4
Record name N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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